(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Protection of Functional Groups: The hydroxyl group is often protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various methods, including asymmetric hydroxylation.
Carboxylation: The carboxylic acid group is introduced at the 2-position, often through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high stereoselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substitution Reagents: Alkyl halides, acid chlorides
Major Products
Oxidation: Formation of 3-ketopiperidine derivatives
Reduction: Formation of 2-hydroxypiperidine derivatives
Substitution: Formation of 3-alkoxypiperidine derivatives
Scientific Research Applications
Chemistry
In organic chemistry, (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists. Its stereochemistry is crucial for the biological activity of these molecules.
Medicine
In medicinal chemistry, this compound is a precursor for the development of drugs targeting various diseases. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer properties.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of compounds derived from (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are critical for binding to the target.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid
- (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-aminopiperidine-2-carboxylic acid
- (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-2-carboxylic acid
Uniqueness
(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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